molecular formula C17H14F3N5O2S2 B2364133 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396886-74-0

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2364133
M. Wt: 441.45
InChI Key: QHCGJSFVLUOGKI-UHFFFAOYSA-N
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Description

“N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a compound that belongs to the class of thiazole derivatives . Thiazole derivatives have been found to exhibit antibacterial activity .


Synthesis Analysis

The synthesis of thiazole derivatives has been reported in several studies . For instance, a series of thiazole, pyrazole, and benzfuran hybrids was synthesized by Abdel-Wahab et al. (2009) and evaluated for their antibacterial and antifungal activities .


Molecular Structure Analysis

The molecular structure of “N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide” is not explicitly mentioned in the search results .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide” are not explicitly mentioned in the search results .

Scientific Research Applications

  • Mirabegron EP Impurity D

    • Scientific Field : Pharmaceutical Chemistry .
    • Application Summary : This compound is used as an impurity standard in the pharmaceutical industry .
    • Results or Outcomes : The use of such standards helps to ensure the safety and efficacy of pharmaceutical products .
  • N-(thiazol-2-yl)piperidine-2,6-dione Compounds

    • Scientific Field : Material Science .
    • Application Summary : These compounds have been found to display strong nonlinear optical (NLO) properties .
    • Methods of Application : The compounds are synthesized from Glutaric acid and various 2-Amino thiazole via a simple yet efficient synthetic method at ambient temperature .
    • Results or Outcomes : 2 out of 5 newly synthesized compounds displayed strong NLO properties. The compounds having a noncentrosymmetric space group have a larger band gap than the centrosymmetric space group and thus have more SHG properties .

Safety And Hazards

The safety and hazards associated with “N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide” are not explicitly mentioned in the search results .

Future Directions

The future directions for the research and development of “N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide” are not explicitly mentioned in the search results .

properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2S2/c18-17(19,20)10-2-1-3-11-13(10)23-16(29-11)25-5-8(6-25)14(27)24-15-22-9(7-28-15)4-12(21)26/h1-3,7-8H,4-6H2,(H2,21,26)(H,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCGJSFVLUOGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NC4=NC(=CS4)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

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